倍他米松21-戊酸酯

描述

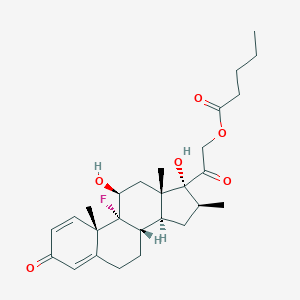

Betamethasone 21-valerate, also known as Betamethasone valerate, is a synthetic glucocorticoid ester . It is often used to treat mild eczema due to its lower potency compared to other glucocorticoids . It is the 17-valerate ester of betamethasone .

Molecular Structure Analysis

The molecular formula of Betamethasone 21-valerate is C27H37FO6 . Its average mass is 476.578 Da and its monoisotopic mass is 476.257416 Da .Physical And Chemical Properties Analysis

Betamethasone 21-valerate has a density of 1.2±0.1 g/cm3, a boiling point of 598.9±50.0 °C at 760 mmHg, and a flash point of 316.0±30.1 °C . It has 6 H bond acceptors, 2 H bond donors, and 7 freely rotating bonds .科学研究应用

药物参考标准

倍他米松21-戊酸酯用作确定假冒药物中化合物含量时的参考标准。 为此目的,采用高效液相色谱-电喷雾电离质谱联用 (HPLC/ESI-MS) 方法 .

抗炎功效增强

此皮质类固醇用于治疗炎症和过敏性皮肤病,例如特应性皮炎和银屑病。 诸如倍他米松戊酸酯负载的尼泊松体等制剂旨在通过将药物持续且局部地输送到皮肤中来改善药物的抗炎功效并减少全身副作用 .

质量检测和分析

倍他米松戊酸酯用于根据 USP 纲要中规定的特定质量检测和分析。 它用作 USP 参考标准 .

皮肤疾病的局部治疗

倍他米松戊酸酯与其他酯类(如倍他米松二丙酸酯)一起广泛用于局部应用,治疗各种皮肤病。 它通常与夫西地酸等抗菌剂联合使用,以增强治疗效果 .

与维生素 E 的制剂

研究人员一直在研究将倍他米松戊酸酯与维生素 E 配合使用,以研究使用高效液相色谱和分光光度法曲线下面积法对乳膏中化合物的定量分析 .

作用机制

Target of Action

Betamethasone 21-valerate, a long-acting corticosteroid, primarily targets glucocorticoid receptors . These receptors are found in almost all cells and tissues in the body and play a crucial role in regulating immune responses and inflammation .

Mode of Action

Betamethasone 21-valerate acts by binding to the glucocorticoid receptors, leading to changes in gene transcription . This binding results in the synthesis of proteins that have anti-inflammatory and immunosuppressive effects . It inhibits the migration of polymorphonuclear leukocytes and fibroblasts, and reverses capillary permeability and lysosomal stabilization at the cellular level to prevent or control inflammation .

Biochemical Pathways

Betamethasone 21-valerate affects several biochemical pathways. It inhibits phospholipase A2 , leading to decreased formation of arachidonic acid derivatives . This suppression reduces the production of inflammatory mediators like prostaglandins and leukotrienes . Additionally, it promotes the production of anti-inflammatory genes like interleukin-10 .

Pharmacokinetics

Topically applied betamethasone valerate can be absorbed percutaneously in sufficient amounts to produce systemic effects . The extent of absorption is dependent on several factors, including the vehicle, the integrity of the epidermal barrier, and the use of occlusive dressings . The drug is metabolized in the liver and excreted in the urine .

Result of Action

The primary result of betamethasone 21-valerate’s action is the reduction of inflammation and immune responses. This makes it effective in managing various conditions, including allergic states, dermatologic disorders, gastrointestinal diseases, and hematological disorders . It is also used to manage several disease states including autoimmune disorders .

Action Environment

The action of betamethasone 21-valerate can be influenced by various environmental factors. For instance, the integrity of the skin (intact vs. abraded) can affect the extent of the drug’s absorption . Additionally, the use of occlusive dressings can enhance the percutaneous absorption of the drug . The drug’s efficacy and stability can also be affected by factors such as temperature and pH .

安全和危害

生化分析

Biochemical Properties

Betamethasone 21-valerate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to affect the intra-molecular isomerisation of betamethasone 17-valerate to 21-valerate in a developmental topical cream for treatment of atopic dermatitis and psoriasis .

Cellular Effects

Betamethasone 21-valerate has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Betamethasone 21-valerate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Betamethasone 21-valerate change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is available .

Dosage Effects in Animal Models

The effects of Betamethasone 21-valerate vary with different dosages in animal models. Threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, have been documented .

Metabolic Pathways

Betamethasone 21-valerate is involved in various metabolic pathways, interacting with enzymes or cofactors. It also has effects on metabolic flux or metabolite levels .

Transport and Distribution

Betamethasone 21-valerate is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and has effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Betamethasone 21-valerate and any effects on its activity or function have been studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37FO6/c1-5-6-7-23(32)34-15-22(31)27(33)16(2)12-20-19-9-8-17-13-18(29)10-11-24(17,3)26(19,28)21(30)14-25(20,27)4/h10-11,13,16,19-21,30,33H,5-9,12,14-15H2,1-4H3/t16-,19-,20-,21-,24-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEROCCAEIIKMJT-SUYDQAKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30945051 | |

| Record name | 9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2240-28-0 | |

| Record name | Betamethasone 21-valerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2240-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betamethasone 21-valerate (beta) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002240280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2240-28-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETAMETHASONE 21-VALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW52JZ3627 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the metabolic fate of betamethasone 21-valerate in skin models?

A1: Research using a living skin equivalent (LSE) demonstrates that betamethasone 21-valerate is rapidly metabolized into betamethasone by skin esterases. [] This suggests that betamethasone 21-valerate might act as a prodrug, being converted to its active form, betamethasone, within the skin. [] Interestingly, betamethasone 17-valerate, another ester of betamethasone, exhibits minimal metabolism in the LSE, indicating different metabolic pathways for these two esters. []

Q2: How does the stability of betamethasone 17-valerate compare to betamethasone 21-valerate in topical formulations?

A2: Betamethasone 17-valerate, a commonly used topical corticosteroid, can degrade into betamethasone 21-valerate and betamethasone alcohol. [, ] This degradation process is influenced by factors like the diluent used and its concentration. [] Notably, betamethasone 17-valerate undergoes significant degradation (over 60%) within 6 hours when incorporated into an emulsifying ointment, highlighting the importance of considering formulation stability. []

Q3: What analytical techniques are employed to study betamethasone and its derivatives?

A3: High-performance liquid chromatography (HPLC) serves as a primary method for analyzing betamethasone and its related compounds, including betamethasone 17-valerate, betamethasone 21-valerate, and betamethasone dipropionate. [, , ] This technique enables the separation and quantification of these compounds, aiding in the investigation of their stability, degradation profiles, and presence in pharmaceutical preparations. [, ] Additionally, thin-layer chromatography (TLC) coupled with densitometry provides a rapid and cost-effective method for qualitatively analyzing betamethasone and its derivatives in various pharmaceutical formulations. []

Q4: What strategies are being explored to enhance the stability of betamethasone esters in topical formulations?

A4: Research suggests that incorporating photostabilizers like vanillin, butyl hydroxytoluene, and titanium dioxide into cream and gel formulations can enhance the photostability of betamethasone esters, including betamethasone valerate and betamethasone dipropionate. [] Notably, titanium dioxide demonstrates superior efficacy, providing significant protection (33-42%) against photodegradation compared to control formulations. [] This highlights the potential of utilizing specific excipients to improve the stability and shelf life of topical formulations containing betamethasone esters.

Q5: What is the significance of studying the lipophilicity of betamethasone and its derivatives?

A5: Understanding the lipophilicity of betamethasone and its related compounds, including betamethasone 17-valerate, betamethasone 21-valerate, and betamethasone dipropionate, is crucial for predicting their behavior in biological systems. [] Reversed-phase high-performance thin-layer chromatography (RP-HPTLC) serves as a valuable tool to determine their lipophilicity, expressed as R(MW) values. [] This information aids in understanding their permeation through biological membranes and potentially optimizing their formulation for enhanced delivery.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。